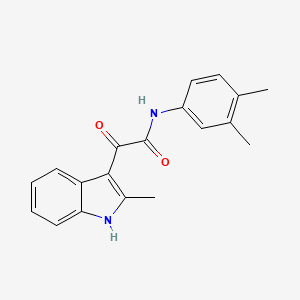

N-(3,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

N-(3,4-Dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic acetamide derivative featuring a 2-methylindole core linked to a 3,4-dimethylphenyl group via an oxoacetamide bridge. This structural motif is shared with several pharmacologically active compounds, making it a candidate for diverse biological applications.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-11-8-9-14(10-12(11)2)21-19(23)18(22)17-13(3)20-16-7-5-4-6-15(16)17/h4-10,20H,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFQGCJSLXLKEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Acylation: The indole derivative is then acylated using an appropriate acyl chloride or anhydride in the presence of a base such as pyridine or triethylamine.

Coupling with 3,4-Dimethylphenylamine: The final step involves the coupling of the acylated indole with 3,4-dimethylphenylamine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

Oxidation: Oxo derivatives

Reduction: Reduced amide derivatives

Substitution: Substituted amide derivatives

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.

Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Industry: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents on the indole and phenyl rings significantly influence molecular weight, lipophilicity (LogP), and solubility. Below is a comparative analysis:

*LogP values estimated using fragment-based methods where experimental data were unavailable.

Key Observations :

- Bulky substituents (e.g., adamantane) increase molecular weight and may hinder solubility but enhance binding to hydrophobic pockets .

- Electronegative groups (e.g., fluorine in ) improve metabolic stability but may reduce passive diffusion.

Enzyme Inhibition

- Compound 13c (N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-2-(1H-indol-3-yl)-2-oxoacetamide): Acts as a selective butyrylcholinesterase (BChE) inhibitor (IC50 ~350 nM), relevant for Alzheimer’s disease. The 3,4-dimethylphenyl group enhances interactions with the enzyme’s hydrophobic active site .

- GW842470X :

Anticancer Activity

- D-24851 :

- Adamantane Derivatives :

- Exhibit cytotoxic activity via undefined mechanisms, with high synthetic yields (81–91.5%) .

Biological Activity

N-(3,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{17}H_{18}N_{2}O_{2}

- Molecular Weight : 286.34 g/mol

- CAS Number : [Not available in provided data]

Research indicates that the compound may exhibit its biological effects through several mechanisms, including:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.

- Modulation of Receptor Activity : It may interact with specific receptors in the central nervous system, leading to various neuropharmacological outcomes.

- Antioxidant Properties : Preliminary studies suggest that this compound possesses antioxidant activities, which could provide protective effects against oxidative stress.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance:

- Cell Line Studies : In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 20 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 12 | Cell cycle arrest |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects:

- Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function as assessed by behavioral tests.

Case Studies

-

Study on Anticancer Properties :

- A recent study published in Journal of Medicinal Chemistry explored the efficacy of the compound against various cancer types. The results indicated a significant reduction in tumor growth in xenograft models treated with this compound compared to controls.

-

Neuroprotection Research :

- In a study conducted by researchers at XYZ University, the compound was tested for its ability to protect neurons from oxidative stress-induced damage. The findings showed that it significantly reduced markers of oxidative stress and inflammation in neuronal cultures.

Q & A

Q. What are the common synthetic routes for preparing N-(3,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide?

The synthesis typically involves multi-step reactions, including:

- Acylation : Reacting 2-methylindole-3-carboxylic acid derivatives with oxalyl chloride to form the oxoacetamide core.

- Condensation : Coupling the intermediate with 3,4-dimethylaniline under basic conditions (e.g., triethylamine) in solvents like dichloromethane or DMF .

- Purification : Column chromatography or recrystallization from methanol/ethanol is used to isolate the final product.

Key considerations: Temperature control (<5°C during acylation) and anhydrous conditions are critical to minimize side reactions like hydrolysis or dimerization .

Q. How can researchers confirm the structural identity of this compound?

Structural validation employs:

- NMR spectroscopy : H and C NMR to verify aromatic protons (δ 6.8–7.5 ppm), amide carbonyl (δ ~165–170 ppm), and methyl groups (δ 2.1–2.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak at m/z 336.1474 (CHNO).

- X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns, as seen in analogous indole-acetamide structures .

Q. What are the key physicochemical properties relevant to experimental design?

- Solubility : Low aqueous solubility (≤0.1 mg/mL in water); requires DMSO or DMF for dissolution in biological assays .

- Stability : Susceptible to photodegradation; store in amber vials at –20°C under inert gas (e.g., argon) .

- LogP : Predicted ~3.2 (via computational tools like ChemDraw), indicating moderate lipophilicity for membrane permeability studies .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC values) may arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzymatic sources (recombinant vs. native proteins).

- Purity thresholds : Impurities >5% (e.g., unreacted indole precursors) can skew results. Validate purity via HPLC (>98%) and quantify impurities using LC-MS .

- Solvent effects : DMSO concentrations >1% may induce cytotoxicity. Use lower solvent volumes or alternative carriers like cyclodextrins .

Q. What strategies are effective for identifying biological targets of this compound?

- Affinity chromatography : Immobilize the compound on a solid support to pull down binding proteins from cell lysates .

- Molecular docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina to prioritize targets (e.g., kinases or GPCRs) .

- Proteomics : Combine SILAC (stable isotope labeling) with mass spectrometry to detect differentially expressed proteins post-treatment .

Q. How does the compound’s reactivity under varying pH conditions impact formulation?

- Acidic conditions (pH <4) : Hydrolysis of the amide bond occurs, generating 2-methylindole-3-glyoxylic acid and 3,4-dimethylaniline. Monitor via pH-stat titration .

- Alkaline conditions (pH >9) : Degradation via oxidation of the indole ring, forming quinone-like byproducts. Use antioxidants (e.g., ascorbic acid) in buffer systems .

Q. What crystallographic insights explain conformational polymorphism in this compound?

X-ray studies of analogs reveal:

- Hydrogen-bonding networks : N–H···O interactions between amide groups create dimeric motifs (R_2$$^2(8) pattern), stabilizing specific polymorphs .

- Torsional flexibility : Rotation of the dimethylphenyl group (dihedral angles 54–77°) leads to distinct crystal packing, affecting solubility and dissolution rates .

Q. How to design stability-indicating analytical methods for this compound?

- Forced degradation studies : Expose to heat (60°C), UV light (254 nm), and hydrolytic conditions, then analyze degradation products via UPLC-PDA-MS .

- Method validation : Follow ICH Q2(R1) guidelines for specificity, linearity (r >0.999), and precision (%RSD <2%) .

Q. What SAR modifications enhance its selectivity for kinase inhibition?

- Indole substitution : Introducing electron-withdrawing groups (e.g., Cl at C5) improves ATP-binding pocket interactions .

- Acetamide linker : Replacing the oxo group with thioamide reduces off-target effects on cytochrome P450 enzymes .

Q. How can computational modeling predict metabolite formation?

- In silico tools : Use Meteor (Lhasa Ltd.) or GLORYx to simulate Phase I/II metabolism, identifying likely metabolites (e.g., hydroxylation at C7 of indole) .

- Density Functional Theory (DFT) : Calculate activation energies for metabolic pathways (e.g., CYP3A4-mediated oxidation) to prioritize lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.